This compound is synthesized through various chemical methods, often involving fluorinated precursors. It belongs to the category of fluorinated amino acids, which are crucial in medicinal chemistry due to their potential as bioisosteres for natural amino acids. The presence of fluorine atoms enhances the stability and lipophilicity of the molecule, making it a valuable candidate in drug design and development.
The synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid typically involves several key steps:
The molecular structure of (R)-3-amino-4,4,4-trifluorobutanoic acid features a butanoic acid backbone with an amino group at the third carbon and three fluorine atoms attached to the fourth carbon.
The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems. The spatial arrangement of these groups contributes to its stereochemistry and biological activity.
(R)-3-amino-4,4,4-trifluorobutanoic acid can undergo various chemical reactions:
The mechanism of action for (R)-3-amino-4,4,4-trifluorobutanoic acid primarily involves its role as a bioisostere in drug design. Its structural similarity to natural amino acids allows it to interact effectively with biological targets such as enzymes and receptors.
(R)-3-amino-4,4,4-trifluorobutanoic acid exhibits several notable physical and chemical properties:
(R)-3-amino-4,4,4-trifluorobutanoic acid has diverse applications across multiple fields:
Fluorinated β-amino acids represent a transformative class of bioisosteres that combine the structural versatility of β-amino acids with the unique physicochemical properties imparted by fluorine atoms. These hybrid molecules serve as critical tools for modulating peptide conformation, enhancing metabolic stability, and fine-tuning the binding affinity of pharmacophores in drug design. Unlike their α-amino acid counterparts, β-amino acids offer greater backbone flexibility and resistance to enzymatic degradation, while the strategic incorporation of fluorine atoms—particularly trifluoromethyl groups—introduces steric demands and electronic effects unattainable with natural residues. The emergence of (R)-3-amino-4,4,4-trifluorobutanoic acid exemplifies this synergy, providing medicinal chemists with a chiral building block capable of addressing complex challenges in drug development, from optimizing pharmacokinetic profiles to overcoming resistance mechanisms in therapeutic targets [2] [7].
The trifluoromethyl group in (R)-3-amino-4,4,4-trifluorobutanoic acid exerts three interrelated bioorganic effects that underpin its utility:
Steric and Conformational Control: The CF₃ group’s bulkiness (van der Waals volume ≈ 46.5 ų) and high gauche effect preference significantly restrict rotational freedom around the C3-C4 bond. This forces specific side-chain orientations in peptides, stabilizing turn structures or helical folds that enhance target engagement. For example, β-peptides incorporating this residue demonstrate improved α-helix mimicry compared to non-fluorinated analogs, enabling disruption of protein-protein interactions previously deemed "undruggable" [7].
Enhanced Proteolytic Stability: Fluorination at the β-position reduces nucleophilicity at adjacent functional groups and creates a steric shield against protease active sites. Peptides containing this residue exhibit >50-fold longer half-lives in human plasma compared to non-fluorinated counterparts due to impeded cleavage by serine proteases like chymotrypsin and elastase [7].
Polar Hydrophobicity: The strongly polarized C–F bond (bond dipole ≈ 1.41 D) combines hydrophobic character with significant electrostatic interactions. This dual nature improves membrane permeability (log P increased by 0.8–1.2 units) while enabling favorable contacts with hydrogen bond acceptors in binding pockets. ¹⁹F NMR studies confirm that this microenvironment-sensitive polarity allows real-time monitoring of peptide folding and target engagement [7] [2].
Table 1: Comparative Properties of (R)-3-Amino-4,4,4-trifluorobutanoic Acid vs. Non-Fluorinated Analogues
Property | (R)-3-Amino-4,4,4-trifluorobutanoic Acid | 3-Aminobutanoic Acid |
---|---|---|
Lipophilicity (Calculated log P) | -0.18 | -1.32 |
Proteolytic Half-life (t₁/₂ in Plasma) | >24 hours | ~0.5 hours |
Van der Waals Volume (CF₃/CH₃, ų) | 46.5 | 21.8 |
Acidity (pKa of COOH) | 3.71 | 4.05 |
This fluorinated β-amino acid has enabled breakthroughs across therapeutic areas by serving as:
HCV Protease Inhibitor Core: The compound is a key intermediate for GS-9256 (Gilead), an NS3/4A protease inhibitor featuring an o,o-difluorobenzyl group and phosphinic acid moiety. The (R)-configuration ensures optimal docking in the S1' pocket, contributing to picomolar inhibition of viral replication. Though development was suspended post-Phase II, its design informed next-generation antivirals like voxilaprevir [2].
Conformational Modifier in Peptide Therapeutics: Incorporation into amyloid-β binding peptides enhances helicity and resistance to brain peptidases, improving blood-brain barrier penetration in Alzheimer’s models. The CF₃ group’s gauche effect stabilizes (i, i+3) side-chain contacts essential for maintaining bioactive conformations [4] [7].
Building Block for Polyamine Metabolism Inhibitors: Derivatives of this amino acid disrupt polyamine biosynthesis pathways in cancer cells. The trifluoromethyl group mimics transition states of ornithine decarboxylase (ODC), enabling irreversible inhibition with higher specificity than non-fluorinated analogs like eflornithine [2].
Chiral Pool for Organocatalysts: The enantiopure acid serves as a precursor for catalysts promoting asymmetric fluorination. Its CF₃ group tunes acidity and steric bulk, enhancing enantioselectivity in aldol and Mannich reactions [5] [8].
Table 3: Drug Discovery Applications of (R)-3-Amino-4,4,4-trifluorobutanoic Acid Derivatives
Application | Compound/Use | Key Benefit |
---|---|---|
Antiviral Agents | GS-9256 (HCV Protease Inhibitor) | Sub-nM inhibition of NS3/4A; oral bioavailability |
Amyloid-β Modulators | Fluorinated peptide inhibitors | Enhanced helicity & proteolytic stability |
Enzyme Inhibitors | Polyamine biosynthesis disruptors | Transition-state mimicry for ODC inhibition |
Diagnostic Probes | ¹⁹F MRI contrast agents | Quantitative tissue imaging via ¹⁹F signal |
The strategic deployment of (R)-3-amino-4,4,4-trifluorobutanoic acid underscores a paradigm shift toward precision fluorination in medicinal chemistry. Its capacity to confer metabolic resilience, conformational stability, and target selectivity positions it as an indispensable asset for next-generation therapeutics addressing oncology, infectious diseases, and CNS disorders.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8